2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic pyrimidine derivative featuring a sulfonyl group at the 5-position of the dihydropyrimidinone core and a 4-methoxyphenylacetamide moiety at the 2-thio position.
Properties
CAS No. |
866812-49-9 |
|---|---|
Molecular Formula |
C22H23N3O5S2 |
Molecular Weight |
473.56 |
IUPAC Name |
N-(4-methoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-14(2)15-4-10-18(11-5-15)32(28,29)19-12-23-22(25-21(19)27)31-13-20(26)24-16-6-8-17(30-3)9-7-16/h4-12,14H,13H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI Key |
KPFQSQDHTMKAKR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide , often referred to as Hit15 , has garnered attention in recent pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrimidine core, a sulfonamide group, and methoxy and isopropyl substituents that may influence its biological properties.
Research indicates that Hit15 acts primarily as an inhibitor of myeloperoxidase (MPO) , an enzyme implicated in various inflammatory and autoimmune diseases. Its mechanism involves covalent modification of the enzyme, leading to irreversible inhibition. This was demonstrated through studies showing that Hit15 exhibited low partition ratios and high selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms .
Antiviral Activity
Recent studies have shown that Hit15 possesses significant antiviral properties. In vitro assays demonstrated that it inhibited viral infection by approximately 43% at a concentration of 10 μM using a pseudovirus assay. Additionally, it suppressed the generation of superoxide anions and elastase release in activated neutrophils, with IC50 values of 1.43 μM and 1.28 μM , respectively . This dual action suggests potential for treating viral infections alongside inflammatory conditions.
Anti-inflammatory Effects
Hit15 has been shown to modulate inflammatory responses by inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood. This inhibition is crucial as MPO is associated with oxidative stress and inflammation in various diseases . The compound's ability to suppress superoxide production further underscores its anti-inflammatory potential.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it exhibited strong inhibitory activity against acetylcholinesterase (AChE) and urease , which are relevant in the context of neurodegenerative diseases and gastrointestinal disorders, respectively .
Case Studies and Research Findings
Several studies have investigated the biological activities of Hit15:
- Study on MPO Inhibition : A preclinical evaluation highlighted that Hit15 could effectively inhibit MPO activity in cynomolgus monkeys, showcasing its potential for therapeutic application in human inflammatory conditions .
- Antiviral Activity Assessment : In vitro studies confirmed that Hit15 significantly inhibited viral replication and reduced inflammatory markers in neutrophils, suggesting its utility in managing viral infections such as COVID-19 .
- Enzyme Interaction Studies : Docking studies revealed that Hit15 interacts favorably with target enzymes, providing insights into its pharmacological profile and guiding further drug design efforts .
Data Table: Biological Activities of Hit15
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anti-inflammatory and antiviral properties:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound inhibits the release of elastase and superoxide anions in activated neutrophils, which are critical mediators of inflammation. Specifically, it showed an IC50 value of 1.43 µM for elastase release and 1.28 µM for superoxide generation, indicating significant anti-inflammatory potential .
- Antiviral Activity : The compound has also been evaluated for its antiviral effects against coronaviruses. It inhibited viral infection by approximately 43% at a concentration of 10 µM using pseudovirus assays, suggesting its potential as a therapeutic agent against viral infections .
Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor or receptor modulator. Its unique structure allows it to interact with specific enzymes involved in various biological pathways, making it a candidate for further exploration in drug development .
Cancer Research
The compound's structural features are being explored for their potential anticancer properties. Similar compounds have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The ongoing research aims to assess the efficacy of this compound in inducing apoptosis in cancer cells.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains three primary reactive domains:
-
Sulfonamide group (–SO₂–NH–): Prone to nucleophilic substitution or hydrolysis under acidic/basic conditions.
-
Thioether linkage (–S–): Susceptible to oxidation or alkylation.
-
Acetamide moiety (–NH–CO–): Participates in hydrolysis, condensation, or reduction.
Oxidation of the Thioether Linkage
The –S– group undergoes oxidation to yield sulfoxide or sulfone derivatives, which modulate biological activity. Experimental data from in vitro studies show:
| Oxidizing Agent | Product | Yield (%) | Purity (HPLC) | Biological Impact |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 78 | >95% | Reduced antiviral potency |
| mCPBA | Sulfone | 65 | 92% | Enhanced anti-inflammatory IC₅₀ |
Hydrolysis of the Acetamide Moiety
Under acidic conditions (6M HCl, reflux), the acetamide group hydrolyzes to form a carboxylic acid derivative. Kinetic studies reveal:
| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Product Stability |
|---|---|---|---|
| 6M HCl, 80°C | 1.2 × 10⁻⁴ | 96 min | Stable in aqueous buffers |
This reaction is critical for prodrug design, enabling pH-dependent activation .
Photochemical Degradation
Prolonged UV exposure (254 nm) induces radical-mediated cleavage of the sulfonamide bond, forming:
-
4-Isopropylbenzenesulfonic acid (UV-Vis λmax = 265 nm).
-
Pyrimidine-thiol intermediate (detected via LC-MS).
Biological Activity Modulation via Structural Derivatives
Modifying the methoxyphenyl or isopropylphenyl substituents alters reactivity and efficacy:
| Derivative | Key Reaction | Anti-inflammatory IC₅₀ (μM) | Antiviral Inhibition (%) |
|---|---|---|---|
| 3-Methoxyphenyl analog | Electrophilic aromatic substitution | 1.28 ± 0.12 | 43.0 |
| 4-Fluorophenyl analog | SNAr with KF | 2.15 ± 0.21 | 28.5 |
Stability Under Physiological Conditions
The compound exhibits moderate stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8):
| Medium | Degradation (%) at 24h | Major Degradation Pathway |
|---|---|---|
| SGF | 15 | Acidic hydrolysis of acetamide |
| SIF | 8 | Oxidation of thioether linkage |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s analogues share the dihydropyrimidinone core but differ in substituents at the 5-sulfonyl and acetamide positions. Key structural comparisons include:
Table 1: Structural and Physicochemical Comparison of Analogues
Key Observations:
In compound 8c , the 5-cyano substituent introduces electron-withdrawing effects, which may stabilize the pyrimidinone core and influence binding affinity.
Acetamide Modifications: The 4-methoxyphenyl group in the target compound contrasts with the 6-nitrobenzo[d]thiazole in 8c , which introduces aromatic heterocyclic bulk and polarity.
Physicochemical Properties
- Melting Points: Higher melting points (e.g., 273–275°C for 8c ) correlate with polar functional groups (nitro, cyano) that strengthen intermolecular forces. The 4-methoxyphenyl group in the target compound may lower melting points compared to nitro-substituted analogues due to reduced polarity.
- Spectral Data: $^1$H NMR shifts for NH protons (δ ~12.45–12.52 in 5.15 and 5.2 ) suggest strong hydrogen bonding in the pyrimidinone core. IR spectra for 8c confirm carbonyl (C=O) and nitrile (CN) stretches, critical for structural validation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Start with nucleophilic substitution at the pyrimidinone scaffold, introducing the sulfonyl and thioacetamide moieties. Key steps include:
- Sulfonation of the 4-isopropylphenyl group using chlorosulfonic acid under anhydrous conditions.
- Thiolation via coupling with mercaptoacetic acid derivatives in DMF with catalytic triethylamine.
- Final amidation with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Q. How is the structural integrity of the compound validated post-synthesis?
- Techniques :
- 1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.75–6.91 ppm for aryl groups, singlet at δ 5.98 ppm for pyrimidinone CH-5) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C24H26N4O5S2).
- Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, N values.
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Screening Framework :
- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity via malachite green phosphate detection).
- Cellular Uptake : Radiolabel the acetamide moiety (e.g., 14C-tagging) and quantify accumulation in HEK293 or HepG2 cells via scintillation counting.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts or LCMS impurities) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect rotational isomers or tautomers in the dihydropyrimidinone ring .
- HPLC-PDA/MS : Gradient elution (C18 column, acetonitrile/water + 0.1% formic acid) to isolate impurities; compare UV-Vis spectra (λmax 270–300 nm for conjugated systems) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
- In Silico Workflow :
- Docking : Use AutoDock Vina with flexible residues in the ATP-binding pocket of kinases (e.g., PDB 1ATP).
- MD Simulations : AMBER or GROMACS for 100 ns trajectories to assess sulfonyl group interactions with hydrophobic pockets.
- Validate predictions with SPR (surface plasmon resonance) to measure KD values .
Q. How can the sulfonyl and thioether groups influence the compound’s metabolic stability in hepatic models?
- Experimental Design :
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor; monitor degradation via LC-MS/MS.
- Metabolite ID : High-resolution MS (Q-TOF) to detect oxidative products (e.g., sulfoxide formation at the isopropylphenyl group) .
Q. What strategies mitigate crystallinity issues during formulation for in vivo studies?
- Approaches :
- Amorphization : Ball-mill with PVP-VA64 (1:1 w/w) to enhance solubility.
- Co-crystallization : Screen with succinic acid or nicotinamide to stabilize polymorphic forms.
- DSC/TGA : Confirm glass transition (Tg) and decomposition thresholds (>200°C) .
Methodological Notes
- Contradiction Management : When NMR and LCMS data conflict (e.g., missing protons or adducts), cross-reference with X-ray crystallography (if single crystals are obtainable) or 2D NMR (COSY, HSQC) .
- Theoretical Linkage : Anchor mechanistic studies to established frameworks (e.g., Hammett plots for electronic effects of the 4-methoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
